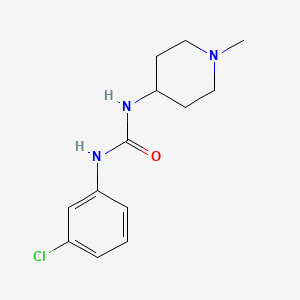![molecular formula C21H19ClN2O2S B5970391 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine](/img/structure/B5970391.png)
4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine, also known as CTM, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound belongs to the class of thiazole derivatives and has shown promising results in numerous studies.
作用机制
The exact mechanism of action of 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine is not fully understood. However, it has been suggested that 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine may act as an inhibitor of certain enzymes and proteins, leading to its various biological activities. For example, 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and exhibit antimicrobial activity. 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders. Additionally, 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine has been shown to have potential in the field of organic electronics due to its unique electronic properties.
实验室实验的优点和局限性
One of the main advantages of using 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various areas of research. Additionally, 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine has been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of using 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research involving 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine. One area of interest is the development of 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine-based drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine and its various biological activities. Another area of interest is the development of new synthetic methods for 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine that can improve the yield and purity of the compound. Finally, 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine's potential use in the field of organic electronics should be further investigated.
In conclusion, 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine is a compound that has shown promising results in various areas of scientific research. Its multiple biological activities make it a versatile compound that can be used in various areas of study. Further research is needed to fully understand the mechanism of action of 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine and its potential applications.
合成方法
The synthesis of 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine involves the reaction between 4-chlorobenzaldehyde, 2-amino-4-methylthiazole, and 2-phenylmorpholine in the presence of a catalyst. The reaction results in the formation of 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine as a yellow solid. This method has been optimized and modified by various researchers to improve the yield and purity of the compound.
科学研究应用
4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine has been extensively studied for its potential applications in various areas of research. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine has been shown to have potential in the field of organic electronics due to its unique electronic properties.
属性
IUPAC Name |
[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2S/c1-14-19(27-20(23-14)16-7-9-17(22)10-8-16)21(25)24-11-12-26-18(13-24)15-5-3-2-4-6-15/h2-10,18H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTZXFLTDQSVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5970311.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5970314.png)
![[1-({1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5970315.png)

![N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B5970326.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5970328.png)
![3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5970335.png)
![3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine](/img/structure/B5970340.png)
![1-[5-({ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5970369.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B5970373.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5970381.png)
![3-chloro-5-[(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]pyridine](/img/structure/B5970387.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5970398.png)
